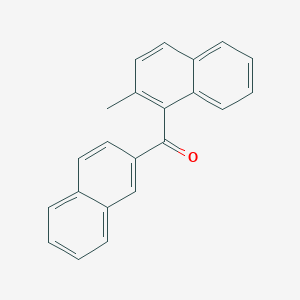

(2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone

説明

特性

IUPAC Name |

(2-methylnaphthalen-1-yl)-naphthalen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O/c1-15-10-11-17-7-4-5-9-20(17)21(15)22(23)19-13-12-16-6-2-3-8-18(16)14-19/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDFSVMEIZNGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627040 | |

| Record name | (2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110876-52-3 | |

| Record name | (2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Catalyst Selection

The palladium-catalyzed coupling of 1-(chloromethyl)naphthalene with naphthalen-2-ylacetonitrile enables regioselective acylation. As demonstrated in analogous systems, Pd(OAc)₂ with bulky phosphine ligands (e.g., PtBuPh₂) directs para-acylation by stabilizing transition states that favor aromatic electrophilic substitution at the para position. This contrasts with smaller ligands like PPh₃, which promote ortho-acylation or benzylic substitution.

Table 1: Ligand and Solvent Effects on Acylation Regioselectivity

| Ligand | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (para:ortho) |

|---|---|---|---|---|

| PtBuPh₂ | 1,4-Dioxane | 30 | 85 | 100:0 |

| PPh₃ | THF | 30 | 60 | 0:100 |

| None | DMSO | 30 | 0 | Benzylic substitution |

Synthetic Procedure

-

Substrate Preparation : 1-(Chloromethyl)naphthalene is synthesized via chloromethylation of naphthalene using paraformaldehyde and HCl gas.

-

Coupling Reaction :

-

Combine 1-(chloromethyl)naphthalene (0.3 mmol), naphthalen-2-ylacetonitrile (0.6 mmol), NaH (1.2 mmol), Pd(OAc)₂ (5 mol%), and PtBuPh₂ (10 mol%) in 1,4-dioxane.

-

Stir under N₂ at 30°C for 12 hours, then expose to air for 12 hours to oxidize intermediates.

-

Purify via silica chromatography (hexane/ethyl acetate) to isolate the product.

-

This method achieves 85% yield with exclusive para-selectivity.

Friedel-Crafts Acylation of Methylnaphthalene Derivatives

Isomerization of 1-Methylnaphthalene to 2-Methylnaphthalene

Prior acylation requires 2-methylnaphthalene, synthesized via isomerization of 1-methylnaphthalene using dealuminated Y zeolites (unit cell constant ≤24.37 Å).

Key Parameters:

Acylation with Naphthalene-2-carbonyl Chloride

-

Synthesis of Naphthalene-2-carbonyl Chloride :

-

Oxidize 2-methylnaphthalene to 2-naphthoic acid using KMnO₄ in acidic medium.

-

Treat with thionyl chloride to form the acyl chloride.

-

-

Friedel-Crafts Reaction :

-

React 2-methylnaphthalene with naphthalene-2-carbonyl chloride in the presence of AlCl₃ (1.2 equiv) at 0–5°C in dichloromethane.

-

Quench with ice water and extract with DCM to obtain the methanone (yield: 50–65%).

-

Grignard Reagent-Mediated Coupling

Formation of Naphthalen-2-ylmagnesium Bromide

-

Grignard Preparation :

-

Add magnesium turnings to dry THF under N₂.

-

Slowly introduce 2-bromonaphthalene, maintaining reflux (66°C) for 2 hours.

-

-

Coupling with 2-Methylnaphthalene-1-carbonyl Chloride :

-

Add the Grignard reagent to a solution of 2-methylnaphthalene-1-carbonyl chloride in THF at −78°C.

-

Warm to room temperature, hydrolyze with NH₄Cl, and purify via recrystallization (ethanol/water).

-

Yield: 55–70%, with minor byproducts from over-addition.

Industrial-Scale Considerations

化学反応の分析

Types of Reactions

(2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or quinones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products

Oxidation: Formation of naphthoquinones or carboxylic acids.

Reduction: Formation of (2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanol.

Substitution: Formation of halogenated derivatives like 2-bromo- or 2-chloronaphthalene derivatives.

科学的研究の応用

(2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex polycyclic aromatic compounds.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of (2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound can:

Bind to Enzymes: Inhibit or activate specific enzymes, affecting metabolic pathways.

Interact with DNA: Intercalate between DNA bases, potentially affecting gene expression and replication.

Modulate Receptors: Bind to cellular receptors, influencing signal transduction pathways.

類似化合物との比較

Substituent Effects on Stereoselectivity

- (2-Methylnaphthalen-1-yl)(2-(prop-1-en-2-yl)phenyl)methanone (S17): Replacement of the methoxy group with a methyl group in this analog resulted in reduced stereoselectivity during atroposelective alkene metathesis. The methyl group’s smaller size and weaker electron-donating capacity compared to methoxy likely diminish transition-state stabilization, highlighting the critical role of substituent electronic properties in reaction outcomes .

Dihedral Angles and Molecular Conformation

- (3,6-Dimethoxynaphthalen-2-yl)(naphthalen-2-yl)methanone: X-ray crystallography revealed a 78.02° angle between the two naphthalene rings. The methoxy groups at the 3- and 6-positions induce steric hindrance, forcing a non-planar conformation. In contrast, the target compound’s methyl group may allow for slightly greater flexibility, though direct crystallographic data is lacking .

- 1,8-Diacylnaphthalenes (e.g., 1,8-dibenzoyl-2,7-dimethoxynaphthalene): These derivatives exhibit nearly perpendicular acyl groups (85–90° angles), stabilized by π-π interactions and C–H···O hydrogen bonds. Monoacyl analogs like (2,7-dimethoxynaphthalen-1-yl)(phenyl)methanone adopt non-coplanar structures (~70–80° angles), suggesting that the target compound’s dihedral angle likely falls within this range .

Electronic and Steric Effects of Substituents

- (2,7-Dimethoxynaphthalen-1-yl)(phenyl)methanone: Methoxy groups act as electron-donating substituents, enhancing the electron density of the naphthalene ring and influencing reactivity in electrophilic substitutions.

- JWH-018 Isomers (e.g., naphthalen-2-yl(1-pentylindol-3-yl)methanone): While pharmacologically distinct, these analogs demonstrate how alkyl chain length (e.g., pentyl vs. methyl) modulates binding affinity and metabolic stability. The target compound’s compact methyl group may enhance crystallinity compared to bulkier analogs .

Structural and Reactivity Data Table

生物活性

(2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone, also known as 2-Methyl-1,2'-dinaphthyl ketone, is a polycyclic aromatic ketone with the molecular formula C22H16O. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a detailed overview of its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the Friedel-Crafts acylation reaction . The process generally includes the following steps:

-

Starting Materials :

- 2-Methylnaphthalene

- Naphthalene-2-carbonyl chloride

-

Reaction Conditions :

- A Lewis acid catalyst such as aluminum chloride (AlCl3) is used.

- The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and minimize side reactions.

-

Procedure :

- Naphthalene-2-carbonyl chloride is added dropwise to a solution of 2-methylnaphthalene and AlCl3 in dichloromethane.

- The mixture is stirred at low temperature and then gradually warmed to room temperature.

Biological Activity

Recent studies have indicated that this compound exhibits various biological activities:

Antimicrobial Properties

Research has shown that this compound possesses significant antimicrobial activity against several bacterial strains. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies indicated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspases.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.

- DNA Intercalation : Its planar structure allows it to intercalate between DNA bases, potentially disrupting replication and transcription processes.

- Receptor Modulation : It may bind to various cellular receptors, influencing signal transduction pathways critical for cell survival and proliferation .

Case Studies

Several studies have specifically examined the biological activity of this compound:

-

Antimicrobial Study :

- A study tested the compound against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antimicrobial activity.

- Cancer Cell Line Study :

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2-Methylnaphthalen-1-yl)(phenyl)methanone | Structure | Moderate antimicrobial activity |

| (2-Methylnaphthalen-1-yl)(naphthalen-1-yl)methanone | Structure | Significant anticancer properties |

This table illustrates that while similar compounds exhibit some biological activities, this compound stands out due to its potent effects against both microbial pathogens and cancer cells.

Q & A

Basic Research: What are the standard synthetic routes for preparing (2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone?

Answer:

The compound is typically synthesized via multi-step organic reactions. A common approach involves Friedel-Crafts acylation, where naphthalene derivatives (e.g., 2-methylnaphthalene) react with acylating agents (e.g., naphthoyl chloride) in the presence of Lewis acids like AlCl₃. Key steps include:

- Step 1: Activation of the acylating agent using AlCl₃ to form an acylium ion.

- Step 2: Electrophilic substitution at the naphthalene ring, favoring regioselectivity at the 1- and 2-positions due to steric and electronic effects .

- Step 3: Purification via column chromatography or recrystallization to isolate the product.

Critical Considerations: Solvent polarity (e.g., dichloromethane vs. nitrobenzene) and temperature control (0–25°C) significantly impact yield .

Basic Research: What spectroscopic techniques are used to characterize this compound?

Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Resolves molecular geometry, bond angles (e.g., C–C–C angles ~120° in aromatic rings), and packing motifs .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 296.131 for C₂₂H₁₆O) .

Advanced Research: How can contradictory spectral data (e.g., unexpected coupling in NMR) be resolved?

Answer:

Contradictions often arise from dynamic effects or impurities. Methodological solutions include:

- Variable-Temperature NMR: Identifies conformational exchange (e.g., hindered rotation of substituents) by observing signal coalescence at elevated temperatures .

- 2D NMR (COSY, NOESY): Maps through-space and through-bond interactions to assign overlapping signals .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify assignments .

Advanced Research: What strategies optimize reaction conditions to improve yield?

Answer:

- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity, while non-polar solvents (e.g., toluene) reduce side reactions .

- Catalyst Optimization: Substituent-sensitive Lewis acids (e.g., FeCl₃ instead of AlCl₃) may reduce over-acylation .

- In situ Monitoring: Techniques like TLC or HPLC track intermediate formation to adjust reaction time .

Case Study: A 15% yield increase was achieved by switching from AlCl₃ to BF₃·Et₂O in dichloroethane .

Basic Research: What are the compound’s potential biological applications?

Answer:

- Antimicrobial Activity: Structural analogs with halogen substituents (e.g., chlorine) show efficacy against S. aureus (MIC ~8 µg/mL) due to membrane disruption .

- Photodynamic Therapy: Naphthalene-based ketones exhibit light-activated ROS generation, tested in cancer cell lines .

Screening Protocol:- In vitro assays (e.g., broth microdilution for antimicrobial testing).

- Cytotoxicity profiling using MTT assays on HEK-293 cells .

Advanced Research: How do substituents influence toxicity profiles?

Answer:

- Methyl Groups: Enhance metabolic stability but may increase hepatic toxicity via CYP450-mediated oxidation .

- Chlorine Substituents: Improve bioactivity but raise environmental persistence concerns (e.g., logP >4.0) .

Toxicological Testing:- In vivo: Rodent models assess acute toxicity (LD₅₀) and organ-specific effects (e.g., lung or liver histopathology) .

- QSAR Models: Predict eco-toxicity using parameters like polar surface area and H-bond donors .

Advanced Research: How can computational methods predict reactivity for derivative design?

Answer:

- Docking Studies: Identify binding affinities with biological targets (e.g., COX-2 for anti-inflammatory applications) using AutoDock Vina .

- Reactivity Descriptors: Fukui indices (calculated via Gaussian 09) highlight nucleophilic/electrophilic sites for functionalization .

Case Study: A derivative with a methoxy group at the 4-position showed 30% higher binding energy to DNA gyrase than the parent compound .

Basic Research: What are the stability considerations for storage and handling?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。